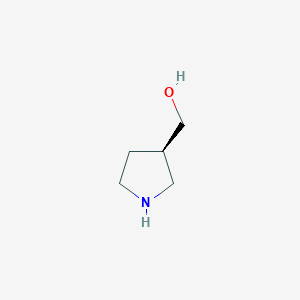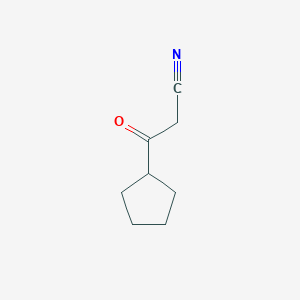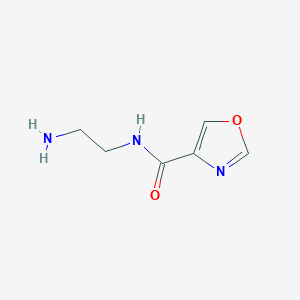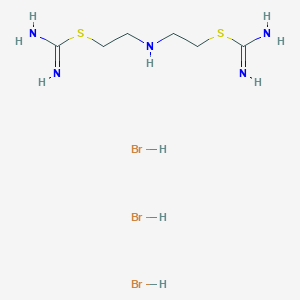![molecular formula C11H17NO2S B009504 Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate CAS No. 105284-82-0](/img/structure/B9504.png)
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate, also known as EPPS, is a chemical compound that has gained attention in the scientific community due to its various applications in research. EPPS is a derivative of piperidine and has a thiol group attached to it. It is a water-soluble compound that has been used in various biochemical and physiological studies.
Mécanisme D'action
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate acts as a buffer by accepting or releasing protons depending on the pH of the solution. It also chelates metal ions by forming a complex with them. The thiol group in Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate allows it to bind to metal ions through the formation of a coordinate covalent bond. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate binds to amyloid fibrils through hydrophobic interactions and hydrogen bonding.
Effets Biochimiques Et Physiologiques
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress in cells by chelating metal ions that can cause oxidative damage. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been shown to inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is its ability to maintain a stable pH in solution, making it an ideal buffer for biochemical and physiological studies. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate is also water-soluble, which makes it easy to dissolve in aqueous solutions. However, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has some limitations, such as its inability to penetrate cell membranes, which limits its use in intracellular studies.
Orientations Futures
There are several future directions for the use of Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to inhibit the formation of amyloid fibrils, which are a hallmark of Alzheimer's disease. Another potential application is in the development of new fluorescent probes for the detection of amyloid fibrils. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been shown to bind to amyloid fibrils and could be used as a scaffold for the development of new fluorescent probes.
Méthodes De Synthèse
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate can be synthesized by a reaction between ethyl acrylate and 2-aminothiophenol in the presence of a base such as potassium carbonate. The reaction proceeds via the Michael addition of the thiol group to the β-carbon of ethyl acrylate.
Applications De Recherche Scientifique
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been extensively used in various scientific research applications. It has been used as a buffer in biochemical and physiological studies due to its ability to maintain a stable pH in solution. Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has also been used as a chelator of metal ions such as copper and zinc, which are essential for various biological processes. In addition, Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate has been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.
Propriétés
Numéro CAS |
105284-82-0 |
|---|---|
Nom du produit |
Ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate |
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
ethyl 2-[(2-sulfanylidenepiperidin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-14-11(13)9(2)8-12-7-5-4-6-10(12)15/h2-8H2,1H3 |
Clé InChI |
GZPUJNGTTGQOEO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)CN1CCCCC1=S |
SMILES canonique |
CCOC(=O)C(=C)CN1CCCCC1=S |
Synonymes |
1-Piperidinepropanoic acid, -alpha--methylene-2-thioxo-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



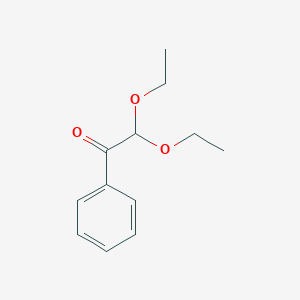
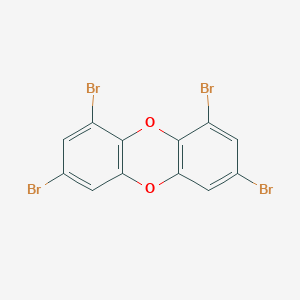
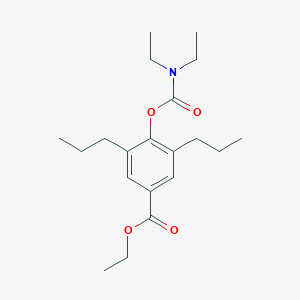
![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)
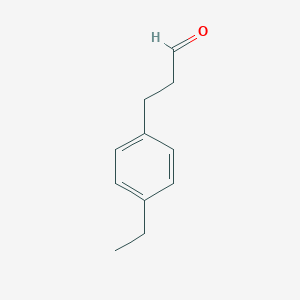
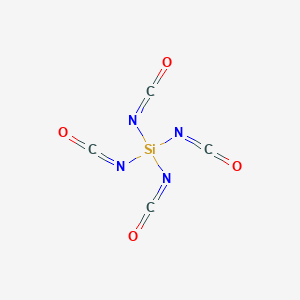
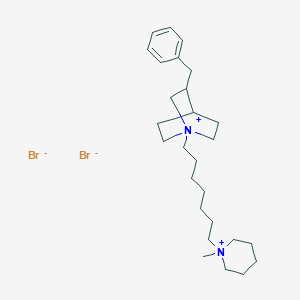
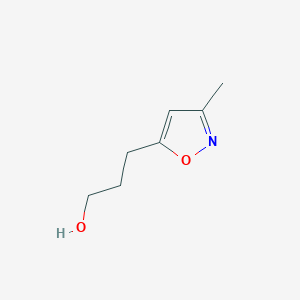
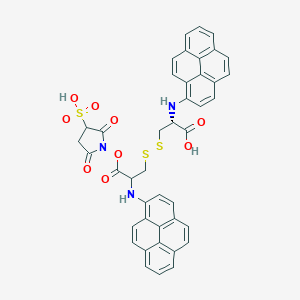
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
